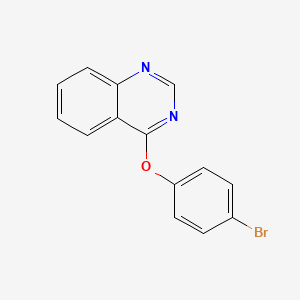

4-(4-Bromophenoxy)quinazoline

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromophenoxy)quinazoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrN2O/c15-10-5-7-11(8-6-10)18-14-12-3-1-2-4-13(12)16-9-17-14/h1-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIQASHAOMNOSOS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)OC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 4 Bromophenoxy Quinazoline and Analogous Compounds

General Strategies for Quinazoline (B50416) Ring System Construction

The quinazoline scaffold is a foundational heterocyclic structure in many biologically active molecules. Its construction has been the subject of extensive research, leading to a variety of synthetic methods. Traditional and widely used strategies include the Aza-Wittig reaction, condensation reactions, and various cyclization techniques. nih.gov

Common approaches often begin with derivatives of 2-aminobenzoic acid (anthranilic acid), 2-aminobenzamide, or 2-aminobenzonitrile. For instance, the Niementowski quinazoline synthesis involves the reaction of anthranilic acids with amides to form 3H-quinazolin-4-ones, which are key precursors. frontiersin.org Another fundamental method is the condensation of anthranilic acid derivatives with carbonyl compounds like aldehydes or ketones, often promoted by acid catalysts to facilitate cyclization. mdpi.com

More contemporary methods have been developed to improve efficiency and substrate scope. These include microwave-assisted synthesis, which can significantly reduce reaction times, and one-pot multicomponent reactions that build the quinazoline core from simple starting materials in a single step. frontiersin.orgmdpi.com For example, a palladium-catalyzed four-component reaction has been developed for the one-pot synthesis of N-substituted quinazolin-4(3H)-ones from 2-haloanilines. mdpi.com Tandem reactions, such as the Staudinger–Aza-Wittig–Nucleophilic addition sequence, provide an elegant pathway to complex fused quinazoline systems like indolo[1,2-c]quinazolines. nih.gov

Precursor Synthesis and Functional Group Introduction relevant to 4-(4-Bromophenoxy)quinazoline

The synthesis of this compound specifically requires the formation of a suitable quinazoline precursor that can be functionalized at the 4-position with the 4-bromophenoxy moiety. This typically involves the preparation of an intermediate with a good leaving group at the C4 position.

A common and effective strategy for introducing a phenoxy group at the C4 position of a quinazoline ring is to start from a quinazolin-4(3H)-one. This intermediate can be synthesized through the general methods described above. The quinazolin-4(3H)-one is then converted to a 4-haloquinazoline, most commonly 4-chloroquinazoline (B184009), by treatment with a chlorinating agent such as thionyl chloride (SOCl₂) or phosphoryl chloride (POCl₃). researchgate.net The chlorine atom at the C4 position is highly susceptible to nucleophilic substitution due to the electron-withdrawing effect of the adjacent ring nitrogen. nih.govmdpi.com

An alternative modern approach for the synthesis of 4-phenoxyquinazoline (B3048288) derivatives involves the use of aryne chemistry. In this method, a quinazolin-4(3H)-one reacts with an aryne generated in situ from a precursor like 2-(trimethylsilyl)phenyl trifluoromethanesulfonate (B1224126) and a fluoride (B91410) source such as cesium fluoride. nih.govsemanticscholar.orgresearchgate.net This methodology offers a mild and efficient route to various 4-phenoxyquinazolines. nih.govsemanticscholar.org

Another key intermediate is a 4-tosyloxyquinazoline, which can be prepared from the corresponding quinazolin-4(3H)-one. Aryl tosylates are excellent partners in cross-coupling reactions, providing an alternative to aryl halides for introducing substituents at the C4 position. bohrium.com

The 4-bromophenyl group can be introduced at various stages of the synthesis. One straightforward method is to use 4-bromophenol (B116583) as the nucleophile in the reaction with a 4-chloroquinazoline intermediate. The phenoxide, generated by treating 4-bromophenol with a base, displaces the chloride at the C4 position to form the desired ether linkage.

Alternatively, the bromophenyl group can be incorporated earlier in the synthesis. For example, a 2-amino-N-(4-bromophenyl)benzamide could be cyclized to form a 3-(4-bromophenyl)quinazolin-4(3H)-one. However, for the target compound, where the bromophenyl group is part of a phenoxy ether, the former strategy of late-stage ether formation is more direct.

In more complex syntheses, brominated quinazoline precursors can be used to introduce other functionalities via cross-coupling reactions while preserving the bromo group for subsequent modifications or as a final feature of the target molecule. For instance, 7-bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one has been used as a precursor for Suzuki-Miyaura cross-coupling reactions. researchgate.netnih.gov

Direct Preparation of 4-Substituted Quinazoline Derivatives

Direct methods for preparing 4-substituted quinazolines aim to construct the ring system with the C4 substituent already in place, bypassing the need for activating the C4 position with a leaving group.

One such method involves the reaction of substituted 2-aminobenzophenones with thiourea (B124793) in the presence of dimethyl sulfoxide (B87167) (DMSO). nih.govjove.comyoutube.com This reaction proceeds through a series of steps including the formation of a 4-phenylquinazolin-2(1H)-imine intermediate, which is then reduced and subsequently eliminates ammonia (B1221849) to afford the 4-substituted quinazoline derivative. nih.gov This process is typically clean and can be completed within 4-6 hours at 160 °C on a small scale. nih.gov

Another approach involves the copper-catalyzed cross-coupling of 2,4-dichloroquinazoline (B46505) with a Grignard reagent. While this reaction could potentially be used for direct substitution, it has been shown that the C4 position is more reactive than the C2 position, leading to selective formation of 4-substituted quinazoline derivatives. nih.govmdpi.comresearchgate.net

Metal-Catalyzed Cross-Coupling Reactions in 4-Substituted Quinazoline Synthesis

Metal-catalyzed cross-coupling reactions are powerful tools in modern organic synthesis and have been extensively applied to the functionalization of quinazoline scaffolds. nih.govmdpi.commdpi.com Reactions such as the Suzuki-Miyaura, Negishi, Stille, Heck, and Sonogashira couplings enable the formation of carbon-carbon and carbon-heteroatom bonds at specific positions on the quinazoline ring, typically starting from a halogenated precursor. nih.govmdpi.com These methods are valued for their functional group tolerance, efficiency, and the ability to construct complex molecules. nih.govmdpi.comnih.gov

Palladium catalysts are particularly prominent in the synthesis of substituted quinazolines due to their high efficiency and broad applicability. bohrium.commdpi.comresearchgate.net

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. nih.gov This reaction has been widely used to synthesize aryl-substituted quinazolines. nih.govresearchgate.netnih.gov For instance, 4-amino-2-chloroquinazoline can be reacted with various aryl boronic acids in the presence of a palladium catalyst to yield 2-aryl-4-aminoquinazolines. tandfonline.com Similarly, bromo-substituted quinazolinones have been coupled with arylboronic acids using palladium acetate (B1210297) as the catalyst to produce new tricyclic quinazoline derivatives. researchgate.netnih.gov The reaction conditions are generally mild and tolerant of many functional groups. nih.gov

Table 1: Examples of Palladium-Catalyzed Suzuki-Miyaura Coupling in Quinazoline Synthesis

| Quinazoline Precursor | Coupling Partner | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| 4-Amino-2-chloroquinazoline | Aryl boronic acids | Pd(dcpf)Cl₂ | 2-Aryl-4-aminoquinazolines | tandfonline.com |

| 7-Bromo-2,3-dihydropyrrolo[2,1-b]quinazolin-9-(1H)-one | Arylboronic acids | Pd(OAc)₂ | 7-Aryl-deoxyvasicinone derivatives | researchgate.netnih.gov |

| 2,4-Dichloro-6-bromoquinazoline | 3,5-Dimethylisoxazole-4-boronic ester | Pd catalyst | 2-Chloro-4-substituted-6-isoxazolyl-quinazoline | nih.gov |

Negishi Coupling

The Negishi coupling involves the reaction of an organozinc compound with an organic halide or triflate, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org This reaction is particularly useful for creating C-C bonds and is known for its high reactivity, though the organozinc reagents can be sensitive to air and moisture. wikipedia.orgyoutube.com The Negishi coupling has been employed for the synthesis of carbo-substituted quinazolines from their corresponding halogenated precursors. nih.govmdpi.com For example, 2-chloro-6,7-dimethoxyquinazolines substituted at the 4-position have been coupled with methylzinc chloride using a palladium catalyst to introduce a methyl group at the C2 position. nih.govmdpi.com The reaction typically proceeds at or slightly above room temperature to prevent the degradation of the organozinc reagent. nih.gov

Table 2: Example of Palladium-Catalyzed Negishi Coupling in Quinazoline Synthesis

| Quinazoline Precursor | Coupling Partner | Catalyst System | Product Type | Reference |

|---|

Copper-Catalyzed Methodologies

Copper-catalyzed cross-coupling reactions, particularly the Ullmann condensation, represent a powerful method for the formation of the aryl ether linkage in this compound. This approach typically involves the reaction of a 4-haloquinazoline, such as 4-chloroquinazoline, with 4-bromophenol in the presence of a copper catalyst. The traditional Ullmann reaction often requires harsh conditions, including high temperatures (typically >100 °C) and stoichiometric amounts of copper. thermofisher.com However, modern advancements have led to the development of milder and more efficient catalytic systems.

The general transformation can be represented as follows:

Figure 1. General scheme for the copper-catalyzed synthesis of 4-aryloxyquinazolines.

Modern Ullmann-type reactions often employ copper(I) salts, such as CuI or CuBr, in combination with a ligand and a base. The ligand, often a bidentate chelator like an amino acid or a diamine, plays a crucial role in stabilizing the copper catalyst and facilitating the reaction at lower temperatures. researchgate.net The base, typically an alkali metal carbonate (e.g., K₂CO₃ or Cs₂CO₃) or phosphate (B84403) (K₃PO₄), is essential for the deprotonation of the phenol (B47542) to form the more nucleophilic phenoxide. researchgate.net The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) being commonly used. thermofisher.com

While specific examples for the synthesis of this compound are not extensively detailed in readily available literature, the conditions used for analogous diaryl ether syntheses provide a clear framework. For instance, the coupling of various aryl halides with phenols has been successfully achieved using a CuI/ligand system in DMSO. researchgate.net

Table 1: Representative Conditions for Copper-Catalyzed Diaryl Ether Synthesis (Ullmann-Type Reaction)

| Entry | Aryl Halide | Phenol | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |

| 1 | 4-Iodotoluene | 4-Methoxyphenol | CuI / Picolinic Acid | K₃PO₄ | DMSO | 110 | 95 |

| 2 | 4-Bromoacetophenone | Phenol | CuI / N,N-Dimethylglycine | Cs₂CO₃ | Dioxane | 90 | 88 |

| 3 | 3-Bromoquinoline | 4-Cyanophenol | CuI / Picolinic Acid | K₃PO₄ | DMSO | 110 | 89 |

This table presents data for analogous Ullmann C-O coupling reactions to illustrate typical conditions. Data sourced from representative literature on diaryl ether synthesis.

Mechanistic Investigations of this compound Formation Reactions

The mechanisms underpinning both the copper-catalyzed and the direct substitution methods have been the subject of considerable investigation.

For the copper-catalyzed Ullmann reaction , the precise mechanism remains a topic of discussion, but it is generally believed to proceed via a catalytic cycle involving copper(I) and copper(III) intermediates. organic-chemistry.org A plausible pathway is as follows:

Oxidative Addition: The active Cu(I) catalyst undergoes oxidative addition to the 4-haloquinazoline, forming a Cu(III)-quinazoline intermediate.

Ligand Exchange/Coordination: The 4-bromophenoxide, formed by the reaction of 4-bromophenol with the base, displaces a ligand on the copper center.

Reductive Elimination: The aryl and phenoxy groups on the Cu(III) center couple and are eliminated, forming the C-O bond of the final product, this compound. This step regenerates the Cu(I) catalyst, allowing it to re-enter the catalytic cycle.

Alternative mechanisms, not involving a Cu(III) species, have also been proposed, but the oxidative addition-reductive elimination pathway is widely supported by experimental and computational studies on similar C-O coupling reactions.

The nucleophilic aromatic substitution (SNAr) reaction follows a well-established two-step, addition-elimination mechanism.

Nucleophilic Attack: The 4-bromophenoxide anion attacks the electron-deficient C4 carbon of the 4-chloroquinazoline. This is typically the rate-determining step. The attack results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In this intermediate, the aromaticity of the pyrimidine (B1678525) ring is temporarily broken, and the negative charge is delocalized over the quinazoline ring system, particularly onto the electronegative nitrogen atoms.

Elimination of Leaving Group: The aromaticity of the ring is restored by the expulsion of the chloride leaving group from the Meisenheimer complex. This second step is generally fast.

Kinetic studies on the reaction of 4-chloroquinazoline with amine nucleophiles support a stepwise SNAr pathway where the initial nucleophilic attack is the rate-determining step. nih.gov The high reactivity of the C4 position is a key feature, enabling this position to be a versatile handle for the derivatization of the quinazoline scaffold. nih.gov

Due to the highly specific nature of the query for the chemical compound "this compound," comprehensive experimental data required to fully populate the requested article sections is not available within the public domain and scientific literature accessible through standard searches. While extensive research exists for the broader quinazoline family of compounds, specific, published datasets for the advanced structural characterization of this particular molecule—including detailed ¹H NMR, ¹³C NMR, mass spectrometry fragmentation, IR spectroscopy, and X-ray crystallography—could not be located.

Generating an article with the requested scientific rigor and detail is therefore not possible without access to primary research data for this specific compound. The creation of such an article would necessitate laboratory synthesis and analysis of this compound to acquire the specific data points for each characterization technique outlined in the request.

Should this data become available, a detailed and scientifically accurate article adhering to the provided structure could be generated. We recommend consulting specialized chemical databases or primary research articles that may have synthesized this compound but have not been indexed in a way that is broadly accessible.

Computational Chemistry and In Silico Modeling of this compound

The computational investigation of this compound provides significant insights into its molecular properties and potential as a biologically active agent. Through various in silico techniques, researchers can predict its electronic structure, reactivity, interactions with biological targets, and pharmacokinetic profile, thereby guiding further experimental studies.

In Vitro Biological Activity Investigations of 4 4 Bromophenoxy Quinazoline Analogues

Enzyme Inhibition Studies

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) Inhibition Mechanisms

The quinazoline (B50416) core is a well-established pharmacophore for inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a key target in oncology. nih.govwisdomlib.org Analogues are typically designed to competitively bind to the adenosine (B11128) triphosphate (ATP)-binding pocket within the intracellular domain of the EGFR kinase, thereby blocking the downstream signaling pathways that are crucial for tumor cell proliferation and survival. lookchem.com The 4-anilinoquinazoline (B1210976) structure is considered essential for maintaining high antiproliferative potency. lookchem.com

Structure-activity relationship (SAR) studies have demonstrated the importance of substitutions on the quinazoline and aniline (B41778) rings. For instance, a series of 6-bromo-2-(pyridin-3-yl)-4-substituted quinazolines were synthesized as potential dual EGFR-HER2 inhibitors. nih.gov Within this series, the 4-bromo-phenylethylidene-hydrazinyl derivative showed significant inhibitory activity against wild-type EGFR (EGFRwt), with an IC50 value of 46.1 nM, which is comparable to the established inhibitor lapatinib (B449) (IC50 = 53.1 nM). nih.gov Research indicates that para-substitution on the phenyl moiety with electron-withdrawing groups such as -Cl, -Br, -F, and -SO₂CH₃ generally leads to higher inhibitory activity compared to electron-donating groups like -CH₃ and -OCH₃. nih.gov

Another study highlighted 4-(3-bromoanilino)-6,7-diethoxyquinazoline as one of the most potent quinazoline inhibitors of EGFR-TK, exhibiting an IC50 of 0.006 nM. wisdomlib.org The development of EGFR inhibitors has progressed through multiple generations to target mutant forms of the enzyme, such as the T790M mutation, which confers resistance to earlier inhibitors. wisdomlib.orgjapsonline.com Novel 3-methyl-quinazolinone derivatives have also been evaluated, with some compounds showing potent inhibitory activity against EGFRwt-TK and various human cancer cell lines. nih.gov

Table 1: EGFR-TK Inhibitory Activity of Selected Quinazoline Analogues

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| 4-bromo-phenylethylidene-hydrazinyl-6-bromo-2-(pyridin-3-yl)-quinazoline | EGFRwt | 46.1 | nih.gov |

| 4-(3-bromoanilino)-6,7-diethoxyquinazoline | EGFR-TK | 0.006 | wisdomlib.org |

| Lapatinib (Reference) | EGFRwt | 53.1 | nih.gov |

Janus Kinase (JAK) Pathway Modulation

The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that play a crucial role in cytokine signaling pathways involved in immunity and inflammation. nih.govfrontiersin.org Dysregulation of the JAK-STAT (Signal Transducer and Activator of Transcription) pathway is implicated in autoimmune diseases such as rheumatoid arthritis, making JAKs attractive therapeutic targets. nih.govresearchgate.net

Recent research has focused on developing quinazoline derivatives as potent JAK inhibitors. A novel series of these derivatives was designed and synthesized, leading to the identification of compounds with high potency against the entire JAK family. nih.gov One particular compound, designated 11n , demonstrated exceptional pan-JAK inhibition with IC50 values in the low-to-sub-nanomolar range. nih.gov This suggests that the quinazoline scaffold can be effectively tailored to fit into the ATP-binding site of JAK enzymes, modulating their catalytic activity and interrupting the inflammatory cytokine signaling cascade. nih.govresearchgate.net

Table 2: Pan-JAK Inhibitory Activity of Quinazoline Derivative 11n

| Enzyme | IC50 (nM) | Reference |

|---|---|---|

| JAK1 | 0.40 | nih.gov |

| JAK2 | 0.83 | nih.gov |

| JAK3 | 2.10 | nih.gov |

| TYK2 | 1.95 | nih.gov |

Monoamine Oxidase (MAO) Inhibition Profiling

Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes that are critical in the metabolism of neurotransmitters. nih.gov Inhibitors of these enzymes are used in the treatment of depression and neurodegenerative disorders like Parkinson's disease. mdpi.com Quinazoline and quinazolinone scaffolds have been investigated for their potential as MAO inhibitors.

A study of pyrazoline derivatives attached to a quinazolinone ring revealed high inhibitory activity against both MAO-A and MAO-B isoforms. nih.gov Computational modeling suggested that the binding interactions for this class of compounds are predominantly hydrophobic. nih.gov In a related study, 5-phenoxy 8-aminoquinoline (B160924) analogues were evaluated for their inhibition of human MAO-A and MAO-B. These compounds were found to be significantly more potent inhibitors than the parent drug, primaquine, and showed a preference for inhibiting MAO-B. nih.gov The compound 5-(4-Trifluoromethylphenoxy)-4-methylprimaquine was a particularly potent MAO-B inhibitor with an IC50 value of 150 nM. nih.gov Another study synthesized 4-(2-methyloxazol-4-yl)benzenesulfonamide, which showed selective inhibition of MAO-B with an IC50 of 3.47 µM, while its MAO-A inhibition was weaker (IC50 = 43.3 µM). mdpi.com

Table 3: MAO Inhibitory Activity of Quinoline and Quinazolinone Analogues

| Compound | Target | IC50 | Reference |

|---|---|---|---|

| 5-(4-Trifluoromethylphenoxy)-4-methylprimaquine | MAO-B | 150 nM | nih.gov |

| 4-(2-methyloxazol-4-yl)benzenesulfonamide | MAO-B | 3.47 µM | mdpi.com |

| 4-(2-methyloxazol-4-yl)benzenesulfonamide | MAO-A | 43.3 µM | mdpi.com |

| Methyl 6-chloro-2-(3-sulfamoylphenyl)quinoline-4-carboxylate | MAO-B | 13.7 µM | bohrium.com |

Cholinesterase Inhibition Studies

Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the cholinergic system, and their inhibition is a primary strategy for treating Alzheimer's disease (AD). nih.gov A series of quinazolin-4(3H)-one derivatives were designed as multifunctional agents for AD, targeting both cholinesterase inhibition and anti-inflammatory pathways. nih.gov

In this series, compound MR2938 (also referred to as B12) showed promising inhibitory activity against AChE with an IC50 value of 5.04 µM. nih.gov Enzyme kinetics and molecular docking studies were performed to understand the binding mode of these compounds. nih.gov The results indicate that the quinazolinone scaffold can serve as a foundation for developing effective AChE inhibitors. nih.gov Other studies on different heterocyclic scaffolds, such as benzylidene oxazolones, have also shown reversible inhibition of human AChE, with IC50 values ranging from 9 to 246 µM, further underscoring the potential for diverse molecular structures to target this enzyme. nih.govmdpi.com

Poly-(ADP-ribose) Polymerase (PARP) and Thymidylate Synthase Inhibition

The quinazoline scaffold has been utilized to develop inhibitors for enzymes involved in DNA repair and nucleotide synthesis, which are critical targets in cancer therapy.

Poly-(ADP-ribose) Polymerase (PARP) Inhibition: PARP-1 is an enzyme crucial for DNA single-strand break repair. Its inhibition is a synthetic lethal strategy for cancers with deficiencies in other DNA repair pathways, such as those with BRCA mutations. researchgate.net Several studies have reported the design of quinazolinone-based derivatives as potent PARP-1 inhibitors. rsc.orgunimi.it By using the 4-quinazolinone scaffold as a bioisostere for the phthalazinone core of the approved PARP inhibitor Olaparib, researchers have synthesized compounds with significant inhibitory activity. rsc.org For example, compound 12c from one series displayed an IC50 of 30.38 nM, comparable to Olaparib's IC50 of 27.89 nM. rsc.org Another study identified compound B1 , a 4-hydroxyquinazoline (B93491) derivative, which effectively inhibited PARP-1 with an IC50 value of 63.81 nM. nih.gov

Table 4: PARP-1 Inhibitory Activity of Selected Quinazolinone Analogues

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| Compound 12c | PARP-1 | 30.38 | rsc.org |

| Olaparib (Reference) | PARP-1 | 27.89 | rsc.org |

| Compound B1 | PARP-1 | 63.81 | nih.gov |

| Compound 8a (Quinoxaline-based) | PARP-1 | 2.31 | nih.gov |

Thymidylate Synthase (TS) Inhibition: Thymidylate synthase (TS) is a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), a precursor for DNA synthesis. youtube.com Quinazoline-based antifolates have been extensively studied as TS inhibitors. nih.govacs.orgnih.gov The compound N10-propargyl-5,8-dideazafolic acid is a potent TS inhibitor, but its clinical utility has been hampered by poor solubility. nih.govnih.gov Structural modifications have aimed to improve this property while retaining potency. For example, the removal of the 2-amino group from the quinazoline ring was found to cause only a slight (3- to 9-fold) loss in TS inhibition but significantly increased solubility and cellular cytotoxicity, likely due to enhanced cellular uptake. nih.gov

β-site Amyloid Precursor Protein Cleaving Enzyme 1 (BACE1) Inhibition

BACE1 is an aspartic protease that initiates the production of amyloid-β (Aβ) peptides, which are central to the pathogenesis of Alzheimer's disease. nih.gov As such, BACE1 is a prime therapeutic target for developing disease-modifying treatments. The quinazoline scaffold has been explored for its potential to inhibit this enzyme.

One study reported the synthesis of hybrid compounds containing both quinazolinone and hydrazone moieties as BACE1 inhibitors. nih.gov Among the synthesized analogues, one compound demonstrated promising activity against BACE1 with an IC50 value of 3.7 µM. nih.gov SAR analysis from this study suggested that small hydrogen-bond donors (like an -OH group) on an associated phenyl ring, as well as the presence of two chlorine atoms, improved inhibitory activity. nih.gov In another approach, an aminoquinazoline-based inhibitor was identified from a library screening, which had a Ki of 0.9 µM. researchgate.net X-ray crystallography revealed that the aminoquinazoline moiety binds to the catalytic aspartate residues of the enzyme. researchgate.net However, not all scaffolds based on related heterocycles have shown success; a series of trisubstituted 1,3,5-triazine (B166579) derivatives, which were hypothesized to be BACE1 inhibitors, demonstrated insignificant activity in vitro. mdpi.com

Dipeptidyl Peptidase IV (DPP-4) Inhibition

Dipeptidyl Peptidase IV (DPP-4) is a serine exopeptidase that plays a crucial role in glucose homeostasis by inactivating incretin (B1656795) hormones. Its inhibition is a validated therapeutic strategy for the management of type 2 diabetes. While direct inhibitory data for 4-(4-bromophenoxy)quinazoline is not extensively documented, studies on analogous quinazoline structures highlight the potential of this chemical class as DPP-4 inhibitors.

Research into novel DPP-4 inhibitors has explored various quinazoline-based scaffolds. For instance, a series of spiro cyclohexane-1,2'-quinazoline derivatives were designed and synthesized based on the structure of linagliptin, a known DPP-4 inhibitor. Many of these compounds demonstrated exceptionally potent DPP-4 inhibitory activity, with IC50 values in the picomolar to nanomolar range, significantly more potent than the reference drug. nih.gov

In another study, thiazole-clubbed quinazoline derivatives were developed and evaluated for their in-vitro DPP-4 inhibitory activity. These compounds exhibited fair to moderate inhibition, with the most promising analogue displaying an IC50 value of 1.12 nM. This particular compound also showed selectivity for DPP-4 over related enzymes like DPP-8 and DPP-9. nih.gov

These findings underscore the potential of the quinazoline core in designing potent and selective DPP-4 inhibitors. The 4-phenoxy group of this compound could potentially interact with key residues in the DPP-4 active site, and the bromine substituent might influence binding affinity and selectivity. Further direct investigation of this compound and its close analogues is warranted to fully elucidate their DPP-4 inhibitory potential.

Table 1: DPP-4 Inhibition by Quinazoline Analogues

| Compound Class | Example/Reference | IC50 (nM) |

| Spiro cyclohexane-1,2'-quinazoline derivatives | nih.gov | 0.0005 - 0.0089 |

| Thiazole-clubbed quinazoline derivatives | Compound 27 nih.gov | 1.12 |

| Linagliptin (Reference) | nih.gov | 0.77 |

Note: The data in this table represents the activity of quinazoline analogues, not this compound itself.

Cyclooxygenase (COX) Enzyme Inhibition

Cyclooxygenase (COX) enzymes, including COX-1 and COX-2 isoforms, are key enzymes in the inflammatory pathway, responsible for the synthesis of prostaglandins (B1171923). Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting these enzymes. The quinazoline scaffold has been explored for its potential to yield selective COX inhibitors.

Several studies have investigated the COX inhibitory activity of various quinazoline derivatives. For example, a series of 2,3-disubstituted 4(3H)-quinazolinones were synthesized and evaluated for their ability to inhibit COX-1 and COX-2. Some of these compounds demonstrated potent COX-2 inhibitory activity with IC50 values in the micromolar range, comparable to the reference drug celecoxib. Notably, some analogues showed high selectivity for COX-2 over COX-1. nih.gov

Another study focused on the design of selective COX-1 inhibitors with a quinazoline core. From the synthesized compounds, several derivatives exhibited good to excellent inhibitory activity towards COX-1, with IC50 values ranging from 0.064 to 3.14 μM. Some of these compounds were found to be highly selective for COX-1, showing no inhibition of COX-2 even at high concentrations. nih.gov

Furthermore, a series of new quinazoline-5-one derivatives were synthesized and tested for their COX-1 and COX-2 inhibitory activities. While showing weak inhibition of COX-1, many of these compounds displayed good COX-2 inhibitory activity with IC50 values ranging from 0.22 to 1.42 μM. rajpub.com

These studies indicate that the quinazoline framework is a versatile scaffold for developing both selective COX-1 and COX-2 inhibitors. The substitution pattern on the quinazoline ring plays a crucial role in determining the potency and selectivity of inhibition. The 4-(4-bromophenoxy) group in the target compound could influence its interaction with the active sites of COX isoforms, potentially leading to inhibitory activity.

Table 2: Cyclooxygenase (COX) Enzyme Inhibition by Quinazoline Analogues

| Compound Class | Target | IC50 (µM) | Selectivity Index (SI) for COX-2 |

| 2,3-disubstituted 4(3H)-quinazolinones nih.gov | COX-2 | 0.33 - 0.80 | >125 - >303 |

| Quinazoline Core Derivatives nih.gov | COX-1 | 0.064 - 3.14 | - |

| Quinazoline-5-one Derivatives rajpub.com | COX-2 | 0.22 - 1.42 | 6.16 - 14.18 |

| Celecoxib (Reference) nih.govrajpub.com | COX-2 | 0.05, 0.30 | 296, >333 |

| Diclofenac (Reference) rajpub.com | COX-2 | 0.8 | 4.87 |

| Indomethacin (Reference) rajpub.com | COX-2 | 0.49 | 0.08 |

Note: The data in this table represents the activity of quinazoline analogues, not this compound itself.

Alpha-glucosidase Inhibition

Alpha-glucosidase is a key enzyme in carbohydrate digestion, and its inhibition can help manage postprandial hyperglycemia in diabetic patients. Quinazoline and quinazolinone derivatives have been investigated as potential alpha-glucosidase inhibitors.

A study on quinazolin-4(3H)-one derivatives revealed a diverse range of inhibitory activities against α-glucosidase, with IC50 values spanning from 14.4 µM to over 750 µM. The most potent compound in this series was approximately 53 times stronger than the standard drug, acarbose. nih.gov

In another research, novel 4-hydroxyquinolinone-hydrazones, which share structural similarities with the quinazoline core, were synthesized and showed good α-glucosidase inhibition, with IC50 values ranging from 93.5 µM to 575.6 µM, all of which were more potent than acarbose. nih.gov

Furthermore, a series of quinoline–1,3,4-oxadiazole conjugates demonstrated low micromolar α-glucosidase inhibition, with IC50 values between 15.85 and 63.59 µM. A compound bearing a bromopentyl sidechain was identified as the most potent inhibitor in this series, with an IC50 value of 15.85 µM, which was superior to that of acarbose. mdpi.com

These findings suggest that the quinazoline scaffold and related heterocyclic systems are promising templates for the development of new alpha-glucosidase inhibitors. The presence and position of substituents, such as the 4-(4-bromophenoxy) group, can significantly influence the inhibitory potency.

Table 3: Alpha-glucosidase Inhibition by Quinazoline and Related Analogues

| Compound Class | IC50 (µM) |

| Quinazolin-4(3H)-one derivatives nih.gov | 14.4 - >750 |

| 4-Hydroxyquinolinone-hydrazones nih.gov | 93.5 - 575.6 |

| Quinoline–1,3,4-oxadiazole conjugates mdpi.com | 15.85 - 63.59 |

| Acarbose (Reference) nih.govnih.gov | ~750, 752.0 |

Note: The data in this table represents the activity of quinazoline and related analogues, not this compound itself.

Cellular Pathway Modulation and Biological Mechanisms

Beyond direct enzyme inhibition, this compound and its analogues have been investigated for their effects on various cellular pathways, including those involved in cell proliferation, differentiation, and immune responses.

Anti-Proliferative Effects in Established Cell Lines

The quinazoline core is a well-established pharmacophore in the development of anti-cancer agents, with several approved drugs targeting key signaling pathways involved in cell proliferation. Numerous studies have demonstrated the anti-proliferative effects of quinazoline derivatives against a variety of cancer cell lines.

For instance, a series of 6-bromo quinazoline derivatives were synthesized and evaluated for their cytotoxic activity. One of the most potent compounds exhibited IC50 values of 15.85 µM and 17.85 µM against MCF-7 (breast cancer) and SW480 (colon cancer) cell lines, respectively. nih.gov Another study on 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid showed IC50 values of 257.87 µM and 168.78 µM against T-24 (bladder cancer) and MCF-7 cell lines, respectively. mdpi.com

Furthermore, various other quinazoline derivatives have shown significant anti-proliferative activity. For example, certain 6-substituted-4-(3-bromophenylamino)quinazolines have been investigated as inhibitors of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER-2) tyrosine kinases, pathways critical for cancer cell growth. nih.gov Triazolo[4,3-c]quinazolines have also demonstrated strong EGFR inhibitory activity and the ability to arrest the cell cycle. mdpi.com

The anti-proliferative activity of these compounds often stems from their ability to inhibit protein kinases involved in cell cycle progression and signal transduction. The diverse substitution patterns on the quinazoline ring allow for the fine-tuning of their activity and selectivity against different cancer cell types.

Table 4: Anti-Proliferative Activity of Quinazoline Analogues in Various Cancer Cell Lines

| Compound Class | Cell Line | IC50 (µM) |

| 6-Bromo quinazolin-4(3H)-one derivative (8a) nih.gov | MCF-7 (Breast) | 15.85 |

| SW480 (Colon) | 17.85 | |

| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid (6e) mdpi.com | T-24 (Bladder) | 257.87 |

| MCF-7 (Breast) | 168.78 | |

| N-(benzo[d]thiazol-2-yl)-6-bromo-2-(pyridin-3-yl) quinazolin-4-amine (B77745) mdpi.com | MCF-7 (Breast) | 2.49 |

| Triazolo[4,3-c]quinazolines mdpi.com | Various | Potent activity |

| Erlotinib (Reference) nih.gov | MCF-7 (Breast) | 9.9 |

Note: The data in this table represents the activity of quinazoline analogues, not this compound itself.

Induction of Cellular Differentiation

The ability to induce cellular differentiation is a key therapeutic strategy, particularly in oncology and regenerative medicine. Some quinazoline derivatives have shown the potential to promote cellular differentiation.

A notable study investigated a novel quinazoline derivative, SH-340, for its effects on keratinocyte differentiation. Treatment of normal human epidermal keratinocytes (NHEKs) with SH-340 at a concentration of 0.5 μM led to a remarkable increase in the gene expression of differentiation markers such as KRT1, KRT10, IVL, LOR, and FLG. This indicates that the compound can induce keratinocytes to transition from a proliferative state to a more differentiated state, which is crucial for the formation of a healthy skin barrier. nih.gov

The PI3K/Akt/mTOR signaling pathway, which is involved in cell proliferation and differentiation, is a known target for some quinazoline derivatives. By modulating this pathway, these compounds can potentially influence the differentiation process in various cell types. acs.org

While direct evidence for this compound inducing cellular differentiation is limited, the findings with analogous compounds suggest that this class of molecules holds promise in this area. Further research is needed to explore the specific effects of this compound on the differentiation of various cell lineages.

Table 5: Effect of Quinazoline Analogue SH-340 on Keratinocyte Differentiation Markers

| Differentiation Marker | Effect of SH-340 (0.5 µM) |

| KRT1 | Increased gene and protein expression |

| KRT10 | Increased gene and protein expression |

| IVL | Increased gene expression |

| LOR | Increased gene expression |

| FLG | Increased gene and protein expression |

Note: The data in this table is specific to the quinazoline derivative SH-340. nih.gov

Modulation of Cellular Immune Responses

The immune system plays a critical role in both health and disease, and compounds that can modulate immune responses are of significant therapeutic interest. Quinazoline derivatives have been shown to possess immunomodulatory properties.

For example, certain quinazoline derivatives have been found to exhibit potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and IL-6. mdpi.com This suggests an ability to modulate the cellular components of the immune system responsible for producing these cytokines.

Furthermore, some quinazolines have been shown to modulate the immune response in the skin. mdpi.com In the context of atopic dermatitis, a novel quinazoline derivative, SH-340, was found to inhibit IL-4/IL-13-induced STAT6 signaling, a key pathway in the Th2-mediated immune response that drives allergic inflammation. nih.gov

These findings indicate that quinazoline analogues can influence cellular immune responses by targeting specific signaling pathways and cytokine production. The immunomodulatory potential of this compound remains an area for future investigation, with the possibility of developing novel agents for inflammatory and autoimmune diseases.

Inhibition of β-Amyloid Aggregation

The aggregation of β-amyloid (Aβ) peptides is a primary pathological hallmark of Alzheimer's disease. The capacity of quinazoline analogues to inhibit this process has been a key area of investigation. A study involving a library of isomeric 2,4-diaminoquinazoline (DAQ) derivatives revealed significant anti-aggregation potential against both Aβ40 and Aβ42 isoforms. nih.gov

Structure-activity relationship (SAR) studies identified that bromine-substituted compounds were generally more potent than their chlorine-based counterparts. nih.gov Notably, the N⁴-isomer, N⁴-(4-bromobenzyl)quinazoline-2,4-diamine , emerged as the most potent inhibitor of Aβ40 aggregation with a half-maximal inhibitory concentration (IC₅₀) of 80 nM. This potency was approximately 18-fold greater than that of the reference compound, curcumin. nih.gov

Conversely, the corresponding N²-isomer, N²-(4-bromobenzyl)quinazoline-2,4-diamine , was identified as the most effective inhibitor of Aβ42 aggregation, exhibiting an IC₅₀ of 1.7 μM. This compound also demonstrated dual inhibitory activity against both Aβ40 (IC₅₀ = 1.7 μM) and Aβ42. nih.gov These findings, supported by aggregation kinetics and transmission electron microscopy, underscore the potential of the diaminoquinazoline template in the development of novel anti-amyloid agents. nih.gov

| Compound | Target | IC₅₀ | Reference |

|---|---|---|---|

| N⁴-(4-bromobenzyl)quinazoline-2,4-diamine | Aβ40 | 80 nM | nih.gov |

| N⁴-(4-bromobenzyl)quinazoline-2,4-diamine | Aβ42 | 14.8 μM | nih.gov |

| N²-(4-bromobenzyl)quinazoline-2,4-diamine | Aβ40 | 1.7 μM | nih.gov |

| N²-(4-bromobenzyl)quinazoline-2,4-diamine | Aβ42 | 1.7 μM | nih.gov |

| Curcumin (Reference) | Aβ40 | 1.5 μM | nih.gov |

| Curcumin (Reference) | Aβ42 | 3.1 μM | nih.gov |

Regulation of Tau Protein Hyperphosphorylation

The hyperphosphorylation of the tau protein, leading to the formation of neurofibrillary tangles, is another critical aspect of Alzheimer's disease pathology. While the quinazoline scaffold has been identified as a promising basis for designing agents targeting various facets of Alzheimer's, including tau protein inhibition, specific in vitro data on the direct regulation of tau hyperphosphorylation by this compound analogues are not extensively detailed in the available literature. A comprehensive review has noted that quinazoline derivatives exhibit therapeutic potential by acting as inhibitors of tau protein, among other targets. However, primary studies focusing specifically on the modulation of tau kinase or phosphatase activity by this particular class of analogues are limited. Further research is required to elucidate the precise mechanisms and potency of these compounds in mitigating tau pathology.

Mechanisms of Oxidative Stress Scavenging and Antioxidant Effects

Quinazolinone derivatives have been extensively studied for their antioxidant properties. These compounds can counteract oxidative stress, a condition implicated in numerous diseases, through various mechanisms, including radical scavenging and metal ion chelation. nih.govresearchgate.net In vitro assays are crucial for determining the efficacy and mechanism of these antioxidant effects.

Studies have shown that quinazolinone derivatives can effectively scavenge free radicals, as demonstrated by assays using 2,2-diphenyl-1-picryl-hydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). nih.gov Research on a series of 4-(3H)-quinazolinone derivatives found them to be effective scavengers of nitric oxide and hydrogen peroxide radicals. researchgate.net Among the tested compounds, 3-(4-Bromophenyl)-4-(3H)quinazolinone exhibited high scavenger activity. researchgate.net

The antioxidant potential is often linked to the molecular structure, particularly the presence and position of hydroxyl groups on a phenyl ring substituent. nih.gov For instance, 2-substituted quinazolin-4(3H)-ones with ortho or para dihydroxyl groups on the phenyl ring show potent antioxidant and metal-chelating properties. nih.gov The ability to donate electrons and chelate metal ions are other important mechanisms by which these compounds exert their antioxidant effects. nih.gov

Antimicrobial Research Applications (In Vitro)

The quinazoline core is a key pharmacophore in the development of novel antimicrobial agents, with numerous analogues demonstrating activity against a wide range of pathogenic bacteria, fungi, and viruses.

Antibacterial Activity against Pathogenic Strains

Quinazoline derivatives have shown a broad spectrum of antibacterial activity, with studies often revealing greater sensitivity among Gram-positive bacteria compared to Gram-negative strains. nih.gov A variety of analogues have been tested against common pathogens.

For example, a series of quinazoline urea (B33335) analogues were evaluated for their antibacterial efficacy. The compound 1-(4-oxo-2-phenylquinazolin-3(4H)-yl)-3-o-tolylurea displayed potent activity against Bacillus subtilis, Staphylococcus aureus, and Pseudomonas aeruginosa, with Minimum Inhibitory Concentration (MIC) values ranging from 1.56 to 3.12 µg/mL. nih.gov Another study on 4(3H)-quinazolinones identified a compound that showed potent activity against methicillin-resistant S. aureus (MRSA) strains, with MIC values of ≤0.5 µg/mL for all tested strains, including those resistant to vancomycin (B549263) and linezolid. researchgate.net The mechanism for some quinoline-based derivatives is believed to involve the inhibition of bacterial DNA gyrase and topoisomerase IV, leading to bacterial cell death. acs.org

| Compound/Analogue Class | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| 1-(4-oxo-2-phenylquinazolin-3(4H)-yl)-3-o-tolylurea | Bacillus subtilis | 1.56 - 3.12 | nih.gov |

| 1-(4-oxo-2-phenylquinazolin-3(4H)-yl)-3-o-tolylurea | Staphylococcus aureus | 1.56 - 3.12 | nih.gov |

| 1-(4-oxo-2-phenylquinazolin-3(4H)-yl)-3-o-tolylurea | Pseudomonas aeruginosa | 1.56 - 3.12 | nih.gov |

| 1-[(3-methylphenyl)amino]-10H- nih.govnih.govnih.govtriazino[5,4-b]quinazolin-10-one | Escherichia coli | 5 | nih.gov |

| 1-[(3-methylphenyl)amino]-10H- nih.govnih.govnih.govtriazino[5,4-b]quinazolin-10-one | Staphylococcus aureus | 10 | nih.gov |

| 1-[(3-methylphenyl)amino]-10H- nih.govnih.govnih.govtriazino[5,4-b]quinazolin-10-one | Bacillus subtilis | 1 | nih.gov |

| 2-Phenyl-3-[1-(furfurylidene amino)]-quinazolin-4-(3H)-one | S. aureus, B. cereus, E. coli, P. aeruginosa | Moderate to Significant Activity | bohrium.com |

Antifungal Activity against Fungal Pathogens

The antifungal potential of quinazoline analogues has been demonstrated against both human and plant fungal pathogens. In vitro testing of 1-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)-3-(2-nitrophenyl)urea showed it to be potent against Candida albicans with an MIC of 3.12 µg/mL. nih.gov

Research into plant pathogenic fungi has also yielded promising results. The compound 6-bromo-4-ethoxyethylthio quinazoline was evaluated against several plant pathogens and showed high antifungal activity, with half-maximal effective concentration (EC₅₀) values ranging from 17.47 to 70.79 µg/mL. Other studies have screened quinazolin-4-(3H)-one derivatives against fungi such as Fusarium oxysporum and Verticillium dahliae, with several compounds displaying good antifungal activity. Novel pyrazol-quinazolinone compounds have also been synthesized and shown to have significant inhibitory effects against various phytopathogenic fungi.

| Compound | Fungal Pathogen | Activity Metric | Value | Reference |

|---|---|---|---|---|

| 1-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)-3-(2-nitrophenyl)urea | Candida albicans | MIC | 3.12 µg/mL | nih.gov |

| 6-bromo-4-ethoxyethylthio quinazoline | Various Plant Pathogenic Fungi | EC₅₀ | 17.47 - 70.79 µg/mL | |

| Quinazolinone-Pyrazole Hybrid (Compound 2c) | Fusarium oxysporum f. sp. Niveum | Inhibition % (at 300 mg/L) | 62.42% |

Antiviral Activity Research (e.g., Anti-influenza, Anti-HIV)

The structural versatility of quinazolines has made them attractive candidates in antiviral drug discovery. A study of newly synthesized quinazoline urea derivatives identified compounds with potent anti-influenza activity. Specifically, 1-(2-chlorophenyl)-3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea was found to inhibit the replication of Influenza A H1N1, Influenza A H3N2, and Influenza B viruses with a half-maximal effective concentration (EC₅₀) of 0.025 µM. nih.gov Another compound, 1-(2-methyl-4-oxoquinazolin-3(4H)-yl)-3-(4-nitrophenyl) urea , effectively inhibited the replication of Coxsackie virus B4, Vesicular stomatitis virus, and Respiratory syncytial virus with an EC₅₀ of 0.029 µM. nih.gov

Furthermore, research on 4-thioquinazoline derivatives containing a chalcone (B49325) moiety has demonstrated significant activity against the Tobacco mosaic virus (TMV). Several of these compounds showed superior protection activity against TMV compared to the commercial antiviral agent Ribavirin.

| Compound | Virus | EC₅₀ | Reference |

|---|---|---|---|

| 1-(2-chlorophenyl)-3-(4-oxo-2-phenylquinazolin-3(4H)-yl) urea | Influenza A (H1N1, H3N2), Influenza B | 0.025 µM | nih.gov |

| 1-(2-methyl-4-oxoquinazolin-3(4H)-yl)-3-(4-nitrophenyl) urea | Coxsackie B4, Vesicular stomatitis, Respiratory syncytial | 0.029 µM | nih.gov |

| 4-Thioquinazoline-chalcone hybrid (M6) | Tobacco Mosaic Virus (TMV) | 138.1 µg/mL | |

| 4-Thioquinazoline-chalcone hybrid (M2) | Tobacco Mosaic Virus (TMV) | 156.4 µg/mL | |

| Ribavirin (Reference) | Tobacco Mosaic Virus (TMV) | 436.0 µg/mL |

Antimalarial Activity Evaluation

The global challenge of malaria, exacerbated by the emergence of drug-resistant strains of Plasmodium falciparum, necessitates the discovery of novel antimalarial agents. Quinazoline derivatives have been explored as a potential source of new therapeutics. In this context, analogues of this compound have been investigated for their ability to inhibit parasite growth in vitro.

One study focused on a series of 4-phenoxy-2-trichloromethylquinazolines, which are structurally related to the compound of interest. nih.gov These compounds were synthesized and evaluated for their in vitro activity against the multi-resistant W2 strain of P. falciparum. The presence of the trichloromethyl group at the 2-position was found to be crucial for the antiplasmodial activity. The substitution pattern on the phenoxy ring at the 4-position was shown to directly influence the selectivity of the compounds. A key finding from this research was the identification of a hit compound, 4-(4-chlorophenoxy)-2-trichloromethylquinazoline, which demonstrated a half-maximal inhibitory concentration (IC50) of 1.1 μM against the W2 strain. nih.gov Furthermore, its cytotoxicity, assessed against the human hepatocyte HepG2 cell line, was found to be 50 μM, indicating a degree of selectivity for the parasite over human cells. nih.gov

Table 1: In Vitro Antimalarial Activity of a 4-Phenoxy-2-trichloromethylquinazoline Analogue nih.gov

| Compound | P. falciparum (W2 strain) IC50 (µM) | HepG2 CC50 (µM) | Selectivity Index (CC50/IC50) |

| 4-(4-chlorophenoxy)-2-trichloromethylquinazoline | 1.1 | 50 | 45.5 |

Antitubercular Activity Assessment

Tuberculosis, caused by Mycobacterium tuberculosis, remains a significant global health threat, with multidrug-resistant strains posing a major challenge to effective treatment. The quinazoline scaffold has been investigated for its potential to yield new antitubercular agents. While direct studies on this compound were not identified, research on structurally related 4-anilinoquinazolines provides valuable insights.

A screening of a series of 4-anilinoquinolines and 4-anilinoquinazolines identified novel inhibitors of M. tuberculosis. nih.gov These studies highlighted key structural features important for antitubercular activity, such as substitutions on the quinazoline ring and the nature of the aniline moiety. For instance, the inclusion of fluorine substitutions on the phenyl ring of the anilino group led to a marked increase in activity. nih.gov Although these compounds differ from a phenoxy linkage, the findings suggest that the electronic and steric properties of the substituent at the 4-position of the quinazoline ring are critical for antimycobacterial efficacy. The general approach involves evaluating the minimum inhibitory concentration (MIC) of the compounds against various strains of M. tuberculosis, including drug-sensitive and drug-resistant isolates.

Anti-inflammatory Research Applications (In Vitro)

Chronic inflammatory diseases represent a significant area of unmet medical need. Quinazoline and quinazolinone derivatives have been extensively studied for their anti-inflammatory potential.

Inhibition of Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β, IL-6)

Pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) are key mediators of the inflammatory response. The ability of a compound to inhibit the production of these cytokines is a strong indicator of its potential anti-inflammatory activity. While specific data for this compound is not available, studies on related quinazolinone derivatives have demonstrated significant inhibitory effects on these cytokines in in vitro models. nih.gov For example, various quinazolinone analogues have been shown to suppress the release of TNF-α and other pro-inflammatory cytokines from lipopolysaccharide (LPS)-stimulated macrophages. nih.gov

Cellular Models for Anti-inflammatory Mechanism Elucidation

To understand the mechanisms underlying the anti-inflammatory effects of quinazoline analogues, various in vitro cellular models are employed. A commonly used model is the murine macrophage cell line, RAW264.7. nih.govresearchgate.netmdpi.comscitepress.org These cells, when stimulated with LPS, mimic an inflammatory response by producing nitric oxide (NO) and pro-inflammatory cytokines.

Research on novel quinazolinone derivatives has utilized LPS-activated RAW264.7 macrophages to screen for anti-inflammatory activity. scitepress.org The inhibition of NO production is a key parameter measured in these assays, as NO is a significant inflammatory mediator. Compounds that effectively reduce NO production are considered promising anti-inflammatory candidates. Further mechanistic studies in these cellular models often involve investigating the effects of the compounds on key signaling pathways involved in inflammation, such as the nuclear factor-kappa B (NF-κB) pathway.

Miscellaneous Investigated Biological Activities (In Vitro)

Beyond their antimicrobial and anti-inflammatory potential, quinazoline derivatives have been explored for other pharmacological activities.

Analgesic Properties and Mechanisms

The analgesic potential of quinazoline analogues is often investigated alongside their anti-inflammatory properties, as pain is a cardinal sign of inflammation. In vitro assays for analgesic activity are less common than in vivo models; however, mechanistic studies can be performed in vitro to understand how these compounds might alleviate pain. For instance, the inhibition of enzymes like cyclooxygenases (COX-1 and COX-2), which are involved in the synthesis of prostaglandins that mediate pain and inflammation, can be assessed in cell-free or cell-based assays.

Numerous studies have reported the synthesis and screening of quinazolinone derivatives for their analgesic effects. mdpi.comnih.govnih.gov While specific in vitro analgesic data for this compound analogues is not detailed in the provided context, the general approach for this class of compounds involves evaluating their ability to modulate targets involved in nociception.

Antihypertensive Activity Studies

Quinazoline derivatives are well-recognized for their antihypertensive properties, with several analogues functioning as α1-adrenergic receptor antagonists. nih.govpharmaguideline.com This mechanism involves the blockade of α1-adrenoceptors on vascular smooth muscle, leading to vasodilation and a subsequent reduction in blood pressure. The structural components of these quinazoline-based antagonists, including the quinazoline ring itself, are crucial for their affinity to the receptor. pharmaguideline.com

In vitro studies are essential for elucidating the direct effects of these compounds on the molecular targets involved in blood pressure regulation. Radioligand binding assays and functional assays using isolated tissues or cells are common methods to determine the affinity and efficacy of novel quinazoline analogues at α1-adrenoceptors. nih.gov Research has shown that even with modifications to other parts of the molecule, the 4-amino group on the quinazoline ring is vital for maintaining high affinity for the α1-receptor. uobasrah.edu.iq

| Assay Type | Target | Observed Effect of Quinazoline Analogues | Reference |

| Radioligand Binding Assay | α1-Adrenergic Receptors | Competitive binding and displacement of radiolabeled ligands, indicating receptor affinity. | nih.gov |

| Isolated Tissue Studies (e.g., aortic rings) | Vascular Smooth Muscle Contraction | Inhibition of agonist-induced contractions, demonstrating functional antagonism of α1-adrenoceptors. | pharmaguideline.com |

This table is interactive. Click on the headers to sort.

Anticonvulsant and Sedative-Hypnotic Activity Mechanisms

The central nervous system (CNS) effects of quinazoline derivatives have been a subject of investigation, with many analogues exhibiting anticonvulsant and sedative-hypnotic activities. mdpi.com A primary molecular target implicated in these effects is the γ-aminobutyric acid type A (GABA-A) receptor, the major inhibitory neurotransmitter receptor in the brain. nih.gov

Several quinazoline derivatives have been identified as positive allosteric modulators of the GABA-A receptor, acting at the benzodiazepine (B76468) binding site. mdpi.com This modulation enhances the effect of GABA, leading to increased chloride ion influx and hyperpolarization of the neuronal membrane, which in turn results in CNS depression. In vitro electrophysiological assays, such as patch-clamp recordings from cultured neurons or cells expressing recombinant GABA-A receptors, are utilized to characterize the modulatory effects of these compounds. mdpi.comunifi.it Furthermore, radioligand binding assays are employed to determine the affinity of these analogues for different subunits of the GABA-A receptor complex. nih.govmdpi.com

| In Vitro Method | Molecular Target | Observed Effect of Quinazoline Analogues | Reference |

| Electrophysiological Assays | GABA-A Receptor Ion Channel | Potentiation of GABA-induced chloride currents. | mdpi.comunifi.it |

| Radioligand Binding Assays | Benzodiazepine site on GABA-A Receptor | Displacement of specific radioligands, indicating binding affinity. | nih.govmdpi.com |

| In Silico Molecular Docking | GABA-A Receptor | Prediction of binding modes and interactions with key amino acid residues. | mdpi.comnih.gov |

This table is interactive. Click on the headers to sort.

Antidiabetic Research

Recent research has highlighted the potential of quinazoline analogues as antidiabetic agents. Two key in vitro mechanisms of action have been explored: the inhibition of α-glucosidase and dipeptidyl peptidase-4 (DPP-4).

α-Glucosidase is an enzyme located in the brush border of the small intestine that is responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of this enzyme delays carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia. acs.org Numerous quinazolin-4(3H)-one derivatives have been synthesized and evaluated for their α-glucosidase inhibitory activity, with some compounds showing significantly higher potency than the standard drug, acarbose. nih.govbohrium.comresearchgate.net

DPP-4 is a serine protease that inactivates incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are responsible for stimulating insulin (B600854) secretion in a glucose-dependent manner. By inhibiting DPP-4, quinazoline analogues can prolong the action of incretins, leading to improved glycemic control. mdpi.comijpsjournal.com In vitro DPP-4 inhibitor screening assays are used to determine the potency of these compounds. nih.govoatext.com

| Enzyme Target | Mechanism of Action | Observed IC₅₀ Values for Quinazoline Analogues | Reference |

| α-Glucosidase | Competitive Inhibition | Ranging from micromolar to nanomolar concentrations, often more potent than acarbose. | nih.govbohrium.comresearchgate.net |

| Dipeptidyl Peptidase-4 (DPP-4) | Competitive Inhibition | Exhibiting good inhibitory activity, with some derivatives showing IC₅₀ values in the nanomolar range. | mdpi.comijpsjournal.comnih.govnih.gov |

This table is interactive. Click on the headers to sort.

Promotion of Wound Healing in Cellular Assays

The potential of quinazoline derivatives to promote wound healing has been investigated in cellular assays. The process of wound healing is complex, involving cell migration, proliferation, and differentiation. In vitro models, such as the scratch assay, are valuable tools for assessing the effects of compounds on these cellular processes. nih.gov

In a study investigating a synthetic quinazoline compound (SQC), its effects on human skin fibroblast cells (BJ-5ta) were evaluated using an in vitro wound healing scratch assay. The results demonstrated that the SQC significantly enhanced cell proliferation and accelerated the closure of the scratch wound compared to the control. nih.gov This suggests that certain quinazoline analogues can stimulate the migration and/or proliferation of fibroblasts, which are key cells involved in the formation of new tissue during wound repair.

| Cellular Assay | Cell Type | Observed Effect of Quinazoline Analogue | Reference |

| Scratch Wound Healing Assay | Human Skin Fibroblasts (BJ-5ta) | Accelerated percentage of wound closure and enhanced cell proliferation. | nih.gov |

| MTT Cell Proliferation Assay | Human Skin Fibroblasts (BJ-5ta) | Increased cell viability and proliferation. | nih.gov |

This table is interactive. Click on the headers to sort.

Structure Activity Relationship Sar Investigations of 4 4 Bromophenoxy Quinazoline Derivatives

Impact of Substitutions at the 4-Position of the Quinazoline (B50416) Ring on Biological Activity

The substituent at the 4-position of the quinazoline ring plays a pivotal role in determining the biological activity and target selectivity of its derivatives. This position directly influences the compound's ability to bind to the hinge region of kinase enzymes, a critical interaction for inhibitory activity. While the 4-anilinoquinazoline (B1210976) scaffold is extensively studied and forms the basis of many approved Epidermal Growth Factor Receptor (EGFR) inhibitors like gefitinib (B1684475) and erlotinib, the 4-phenoxy linkage presents a different set of physicochemical properties. mdpi.comnih.gov

The replacement of the amino linker (NH) with an ether linkage (O) alters the hydrogen-bonding capability, molecular geometry, and rotational freedom of the substituent. In general, 4-amino derivatives are known to form a crucial hydrogen bond with a methionine residue (Met793 in EGFR) in the hinge region of the ATP-binding pocket. mdpi.com While an ether oxygen is a hydrogen bond acceptor, it lacks the donor capability of the N-H group, potentially leading to a different binding orientation or reduced affinity for certain kinases.

However, substitutions with groups like alkoxy and aryloxy at the 4-position have been explored for various therapeutic targets. For instance, studies on 2,4-disubstituted quinazoline derivatives have yielded compounds with potent anti-influenza virus activity, demonstrating the viability of oxygen-linked side chains at this position. mdpi.com The choice between an amino, ether, or other linker at the C4 position is a critical design element that allows for the fine-tuning of a compound's activity against specific biological targets. For example, while 4-anilinoquinazolines are potent EGFR inhibitors, derivatives with aliphatic branches or other heterocyclic systems at the 4-position have shown activity against different targets like cyclin-dependent kinases or melanin-concentrating hormone receptor 1 (MCHR1). nih.gov

| Compound Class | Linker at 4-Position | Primary Biological Target(s) | Reference(s) |

| Gefitinib/Erlotinib Analogues | Anilino (-NH-) | EGFR Tyrosine Kinase | mdpi.comnih.gov |

| Anti-influenza Agents | Alkoxy/Aryloxy (-O-) | Influenza Virus | mdpi.com |

| MCHR1 Antagonists | Morpholinyl | MCHR1 | nih.gov |

| CDK Inhibitors | Aliphatic Branch | Cyclin-Dependent Kinases | nih.gov |

Influence of Halogenation (Bromine) on the Phenoxy Moiety and Overall Biological Profile

The introduction of halogen atoms, particularly bromine, onto the phenyl ring of the 4-substituent is a well-established strategy for enhancing the potency of quinazoline-based inhibitors. Structure-activity relationship studies on the closely related 4-anilinoquinazoline series provide significant insights into the role of the bromo-phenyl group.

Lipophilicity and Hydrophobic Interactions: Bromine increases the lipophilicity of the molecule, which can enhance its ability to penetrate the hydrophobic ATP-binding pocket of kinases. It can form favorable hydrophobic interactions with nonpolar amino acid residues within the active site.

Electronic Effects: As an electron-withdrawing group, bromine can modulate the electron density of the phenyl ring, influencing its interaction with the target protein.

Steric Bulk and Binding Conformation: The size of the bromine atom can enforce a specific conformation of the phenyl ring relative to the quinazoline core, optimizing the fit within the binding site.

For example, the 4-(3-bromophenyl)amino derivative of 6,7-dimethoxyquinazoline (B1622564) was found to be an exceptionally potent inhibitor of EGFR tyrosine kinase, with an IC50 value of just 0.029 nM. nih.gov Similarly, in another series, a 6-bromo-quinazoline derivative bearing a 4-bromo-phenylethylidene-hydrazinyl moiety at the C4 position displayed high inhibitory activity against EGFR. nih.gov This consistent enhancement of activity across different quinazoline scaffolds underscores the importance of the bromophenyl substitution for potent kinase inhibition.

| Base Scaffold | C4-Substituent | Target | IC50 (nM) | Reference(s) |

| 6,7-Dimethoxyquinazoline | 3-Bromoanilino | EGFR | 0.029 | nih.gov |

| 6,7-Dimethoxyquinazoline | Anilino | EGFR | 0.73 | nih.gov |

| Quinazoline | 4-(3-Methylphenyl)amino | EGFR | >10000 | google.com |

| Quinazoline | 4-(3-Bromophenyl)amino | EGFR | 50 | google.com |

Effects of Modifications to the Phenoxy Linkage on Target Affinity and Selectivity

The ether linkage connecting the phenoxy group to the quinazoline C-4 position is a key structural feature. While direct SAR studies on modifying this specific linkage in 4-(4-bromophenoxy)quinazoline are not extensively reported in the available literature, the principles of medicinal chemistry allow for informed predictions. Replacing the ether oxygen (-O-) with other isosteric or bioisosteric groups, such as a thioether (-S-), sulfoxide (B87167) (-SO-), sulfone (-SO2-), or methylene (B1212753) (-CH2-), would significantly alter the molecule's properties.

These modifications would impact several key parameters:

Flexibility and Rotational Barrier: The rotational barrier around the C4-linker bond influences the conformational flexibility of the molecule. A thioether, for instance, has a different rotational profile compared to an ether, which could affect the molecule's ability to adopt the optimal binding conformation.

Electronic Properties: The electronegativity and polarizability of the linking group influence the electronic character of the entire scaffold. An ether oxygen is a hydrogen bond acceptor, whereas a methylene group is non-polar. These changes directly affect the potential intermolecular interactions with the target protein.

Metabolic Stability: The ether linkage can be a site of metabolic cleavage (O-dealkylation) by cytochrome P450 enzymes. Replacing it with a more metabolically stable linker, such as a carbon-carbon bond, could improve the pharmacokinetic profile of the compound.

Although specific data for the 4-phenoxyquinazoline (B3048288) series is sparse, research on other quinazoline derivatives has shown that such modifications are critical for activity. For instance, replacing the oxymethylene linker in some MCHR1 antagonizing quinazolines was identified as a necessary step to improve plasma stability. nih.gov

Correlation between Structural Features and Specific Enzyme/Cellular Target Engagement

The this compound scaffold possesses the key structural features characteristic of ATP-competitive kinase inhibitors, particularly those targeting the tyrosine kinase family, which includes EGFR and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.govnih.gov

The engagement with these targets is dictated by specific molecular interactions:

Quinazoline Core: The nitrogen at position 1 (N-1) of the quinazoline ring is a critical hydrogen bond acceptor. In EGFR, it typically forms a hydrogen bond with the backbone N-H of a methionine residue (Met793) in the hinge region of the ATP binding site. The N-3 atom can also form a hydrogen bond via a conserved water molecule. mdpi.com This "anchoring" interaction is fundamental to the inhibitory activity of most quinazoline-based kinase inhibitors.

4-(4-Bromophenoxy) Moiety: This part of the molecule extends into the hydrophobic pocket of the ATP-binding site, a region normally occupied by the adenine (B156593) ring of ATP. The bromophenyl group can engage in hydrophobic and van der Waals interactions with surrounding non-polar amino acid residues. The bromine atom itself can participate in halogen bonding, a specific non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the protein backbone or side chains, further enhancing binding affinity.

Future Research Directions and Translational Perspectives for 4 4 Bromophenoxy Quinazoline

Development of Innovative and Sustainable Synthetic Routes

The future synthesis of 4-(4-Bromophenoxy)quinazoline and its analogs is geared towards efficiency, sustainability, and molecular diversity. Traditional methods for creating the quinazolinone ring often involve hazardous chemicals, high temperatures, or long reaction times. mdpi.com Consequently, research is increasingly focused on developing novel, environmentally friendly strategies. mdpi.com

Modern synthetic approaches are moving away from classical methods towards more sustainable practices, often referred to as "green chemistry". bohrium.com These methods prioritize minimal waste, the use of safer chemicals, and energy efficiency. bohrium.com Key areas of innovation include:

Microwave-Assisted Organic Synthesis (MAOS): This technique utilizes microwave radiation to accelerate chemical reactions, offering advantages like faster heating and energy savings. bohrium.comnih.gov It has been successfully applied to the synthesis of various quinazoline (B50416) derivatives. bohrium.comnih.gov

Metal-Catalyzed Reactions: The use of transition-metal catalysts, particularly earth-abundant first-row metals like manganese, iron, nickel, and copper, offers a sustainable alternative to precious metal catalysts like palladium. researchgate.netbenthamdirect.comacs.org These catalysts enable powerful coupling methods that can assemble the quinazoline heterocycle from readily available substrates. researchgate.netbenthamdirect.com For instance, a sustainable synthesis of quinazoline has been demonstrated via dehydrogenative coupling catalyzed by a phosphine-free manganese pincer complex. acs.orgnih.gov

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. mdpi.com This approach allows for the rapid and straightforward construction of the quinazolinone scaffold from simple substrates, significantly reducing steps and waste. mdpi.com

Ultrasound-Promoted Synthesis: The application of ultrasonic waves can promote chemical reactions, offering another energy-efficient synthetic route. nih.gov This method has been used for steps like the Bischler cyclization in quinazoline synthesis. nih.gov

These innovative routes not only make the synthesis of quinazoline derivatives more economical and environmentally friendly but also facilitate the rapid generation of diverse chemical libraries for biological screening.

Table 1: Comparison of Synthetic Methodologies for Quinazoline Derivatives

| Methodology | Key Advantages | Examples of Application |

|---|---|---|

| Microwave-Assisted Synthesis | Faster reaction times, energy efficiency, improved yields. bohrium.com | Synthesis of 2′-spiro and 2,3-dihydro quinazolinone hybrids. bohrium.com |

| Earth-Abundant Metal Catalysis | Cost-effective, sustainable, reduced toxicity compared to heavy metals. researchgate.netbenthamdirect.com | Manganese-catalyzed acceptorless dehydrogenative annulation. acs.orgnih.gov |

| Multicomponent Reactions (MCRs) | High atom economy, operational simplicity, rapid access to complexity. mdpi.com | Palladium-catalyzed four-component synthesis of quinazolin-4(3H)-ones. mdpi.com |

| Ultrasound-Promoted Synthesis | Energy efficiency, enhanced reaction rates. nih.gov | Ultrasound-assisted Bischler cyclization. nih.gov |

Exploration of Novel Biological Targets and Therapeutic Applications

Quinazoline derivatives are well-established as potent inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, leading to the development of several FDA-approved anticancer drugs like gefitinib (B1684475) and erlotinib. nih.govnih.govresearchgate.net However, the therapeutic potential of the this compound scaffold extends far beyond EGFR inhibition. Future research is focused on identifying and validating novel biological targets to address a wider range of diseases.

The broad pharmacological profile of quinazolines includes anticancer, anti-inflammatory, anticonvulsant, antibacterial, antiviral, and antimalarial activities. mdpi.comwisdomlib.orgijmpr.in This versatility stems from the ability of the quinazoline core to be chemically modified, allowing it to interact with diverse biological targets. mdpi.com

Promising new therapeutic avenues for quinazoline derivatives include:

Oncology: Beyond EGFR, other kinases like Aurora kinases, which are crucial for cell cycle regulation, have been identified as potential targets. nih.gov Novel quinazoline derivatives are being designed as selective inhibitors of targets such as Aurora A kinase and BRAFV600E. nih.govnih.gov Furthermore, their potential in treating cancers like urinary bladder cancer is being actively investigated. frontiersin.org

Inflammatory Diseases: Certain quinazoline derivatives have shown potential as inhibitors of phosphodiesterase 7 (PDE7), suggesting a novel approach to treating inflammatory conditions. nih.gov

Neurological Disorders: The quinazoline template is being explored for the treatment of neurodegenerative disorders like Alzheimer's disease. istanbul.edu.tr

Infectious Diseases: The scaffold has demonstrated activity against various pathogens, including viruses, bacteria, and malarial parasites, indicating a broad potential for developing new anti-infective agents. mdpi.comijmpr.in

The strategy of creating hybrid molecules, where the quinazoline ring is combined with other pharmacologically active heterocyclic systems, is also gaining traction. frontiersin.orgnih.gov This approach can lead to compounds with dual or multifunctional activity, potentially increasing therapeutic efficacy and overcoming drug resistance. frontiersin.orgnih.gov

Table 2: Emerging Biological Targets for Quinazoline Derivatives

| Target Class | Specific Target Example | Potential Therapeutic Application |

|---|---|---|

| Protein Kinases | Aurora A Kinase, BRAFV600E | Cancer nih.govnih.gov |

| Phosphodiesterases | Phosphodiesterase 7 (PDE7) | Inflammatory Diseases nih.gov |

| Receptors/Enzymes in CNS | Acetylcholinesterase, N-methyl-D-aspartate receptor | Alzheimer's Disease istanbul.edu.tr |

| Various Microbial Targets | Viral, bacterial, and parasitic enzymes/proteins | Infectious Diseases mdpi.comijmpr.in |

Integration of Multi-omics Data for Comprehensive Mechanistic Understanding

To fully realize the therapeutic potential of this compound and its derivatives, a deep understanding of their mechanism of action is crucial. Systems biology, which integrates various "omics" data, offers a powerful approach to unravel the complex interactions between these compounds and biological systems. frontiersin.org This integrated analysis can provide a holistic view of a drug's effect, moving beyond a single-target perspective. nih.gov

The integration of multi-omics data—including genomics, transcriptomics, proteomics, and metabolomics—can help to: